Journal Name:Journal of Microencapsulation
Journal ISSN:0265-2048
IF:4.034
Journal Website:http://informahealthcare.com/loi/mnc
Year of Origin:1984
Publisher:Informa Healthcare
Number of Articles Per Year:59
Publishing Cycle:Bimonthly
OA or Not:Not
Zwitterionic cellular polymer enabled reductive fixation of CO2 for N-methylation of amines
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-02-25 , DOI: 10.1016/j.gresc.2023.02.005
Using heterogeneous catalysts to promote the construction of the C–N bond between amines and CO2 under mild conditions is a challenge yet. Herein, we synthesized a novel zwitterionic polymer (PDDC) with a cellular structure via self-complexation of copolymer bearing both quaternary ammonium cation and carboxylate anion. PDDC was employed as a recyclable catalyst for N-methylation of atmospheric CO2 and various amines with hydrosilane as a reductant, affording more than 17 N-methylamines in good to excellent yields (up to 99%) under mild conditions. The behavior of PDDC in the reaction medium was disclosed by using a dynamic light scattering study, revealing that the decreased hydraulic radius of particle size contributes to exposing more active sites and increasing reaction activity. Utilizing a series of designed experiments and density functional theory calculations uncovered the crucial role of the prepared zwitterionic polymer during the reaction procedure of CO2 conversion.
Detail
Catalyst-free and atom-economical [4+3] cycloaddition of azadienes with cyclic azomethine imines for facile synthesis of 1,2,4-triazepines
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-10-22 , DOI: 10.1016/j.gresc.2022.10.010
A catalyst-free and atom-economical [4 ​+ ​3] cycloaddition of azadienes with C,N-cyclic azomethine imines has been developed, providing an efficient and environmentally benign access to 1,2,4-triazepines with high diastereoselectivities and yields. This reaction can be performed in 2-methyltetrahydrofuran under mild conditions smoothly.
Detail
Electrooxidative trifunctionalization of alkenes with N-chlorosuccinimide and ArSSAr/ArSH to α,β-dichloride arylsulfoxides
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-10-20 , DOI: 10.1016/j.gresc.2022.10.008
An unprecedented electrochemical oxidative trifunctionalization of olefins with diaryl disulfides/aryl thiols and N-chlorosuccinimide in an aqueous system is developed. Two C–Cl bonds, one C–S bond, and one SO bond are produced simultaneously in one step from simple and commercially available starting materials with clean energy. This tandem methodology features as mild reaction conditions, transition metal and additional oxidant free, broad substrate scope, good functional group compatibility, and gram scale preparation.
Detail
Synthesis of biheteroaryls via 2-methyl quinoline C(sp3)-H functionalization under metal-free conditions
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-10-14 , DOI: 10.1016/j.gresc.2022.10.006
An acetic acid-promoted C(sp3)-H functionalization of 2-methyl quinoline, enaminoesters and elemental sulfur for the synthesis of 3,4,5-trisubstituted isothiazoles under metal-free conditions has been developed. This approach provides viable access to various 5-(quinolin-2-yl)isothiazoles in moderate to good yields with good functional group tolerance. Moreover, the success of the gram-scale reaction gives this reaction a great potential application.
Detail
Visible-light-promoted tandem decarboxylation coupling/cyclization of N-aryl glycines with quinoxalinones: Easy access to tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-10-14 , DOI: 10.1016/j.gresc.2022.10.001
A visible-light-promoted formal [2 ​+ ​2 + 1] cyclization of N-aryl glycines with quinoxalin-2(1H)-ones to synthesize tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones have been developed. The protocol features operational simplicity, mild reaction conditions with blue LED light employing Ru(bpy)3Cl2.6H2O as a photoredox catalyst, a combination of O2 from air and Cu(OAc)2 as the oxidant and broad substrate applicability.
Detail
Waste-minimized continuous flow copper-catalyzed azide-alkyne cycloaddition with low metal contamination
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-01-16 , DOI: 10.1016/j.gresc.2023.01.004
Metal contamination is a waste-generating and serious issue in the synthesis of chemicals, in particular in the case of products with biological activity. The appropriate selection of operating conditions plays a crucial role in the abatement of metal leaching in solution and associated wastes. Herein we report a waste-minimized continuous flow process for the synthesis of 1,4-disubstituted β-keto 1,2,3-triazoles exploiting the use of a copper tube flow reactor (CTFR). The selection of the proper azeotropic mixture allowed an almost quantitative recovery of the reaction medium greatly influencing the E-factor of the protocol. A thorough understanding of the main parameters affecting the waste generation was given by calculation of the E-factor distribution for different work-up tested under batch and flow conditions. Furthermore, the measurement of different green metrics (AE: Atom Economy, SF: Stoichiometric Factor, RME: Reaction Mass Efficiency, and MRP: Mass Recover Parameter) clearly demonstrated the benefits of the flow scale-up that allowed to perform a low environmental footprint CuAAC reaction.
Detail
Lone pair-π interaction induced regioselective sulfonation of ethers under light irradiation
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-12-14 , DOI: 10.1016/j.gresc.2022.12.005
Non-covalent interactions are of significance in supramolecular chemistry and biochemistry, while synthetic procedures driven by these weak interactions remain challenging and rare. Inspired by the lone pair-π interaction presence in the Z-DNA structure, a light-induced regioselective sulfonation of ethers taking advantage of the lone pair-π interaction between the oxygen of ethers and sulfonyl chlorides has been disclosed. Moreover, this strategy is also applicable to the sulfonation of aniline derivatives. Features of the methods include readily accessible starting materials, high atom-economy, green and photocatalyst-free conditions and broad functional group tolerance. Mechanism studies suggest that the lone pair-π interaction plays an important role to initiate the transformation.
Detail
Recent trends and developments in the asymmetric synthesis of profens
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-02-13 , DOI: 10.1016/j.gresc.2023.02.002
The profens belong to a class of nonsteroidal anti-inflammatory drugs (NSAIDs), which exert significant anti-inflammatory, analgesic, antipyretic and other pharmacological effects. A considerable number of catalytic asymmetric strategies for the synthesis of enantioenriched profens have been introduced. Herein are outlined recent trends and developments of promising catalytic enantioselective systems for the generation of profens and their derivatives. According to the reaction type, we divided these transformations into three categories: Transition metal-catalyzed asymmetric hydrogenations, transition metal-catalyzed asymmetric cross-couplings and organocatalytic asymmetric transformations. Overviews of generic reaction mechanisms are presented. Ideally, this tutorial review will motivate further interest in the catalytic asymmetric synthesis of highly enantioenriched profens.
Detail
Pd(II)/N,N′-Disulfonyl bisimidazoline-catalyzed asymmetric arylation of isoquinoline-1,3,4-trione-derived ketimines
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.gresc.2023.07.001
A palladium/chiral N,N′-disulfonyl bisimidazoline (Bim)-catalyzed asymmetric addition of arylboronic acids to isoquinoline-1,3,4-trione-derived ketimines is reported, leading to the generation of a series of functionalized isoquinoline-1,3(2H,4H)-diones bearing one quaternary carbon-amino functionality in good to excellent yields with ≥95% ee in most cases. The reaction has remarkable compatibility with both substrate scopes, providing a highly enantioselective entry to chiral heterocyclic α-tertiary amines.
Detail
Iron-catalyzed [4 + 2] annulation of amidines with α,β-unsaturated ketoxime acetates toward 2,4,6-trisubstituted pyrimidines
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-01-03 , DOI: 10.1016/j.gresc.2023.01.001
An iron-catalyzed [4 ​+ ​2] annulation of amidines with α,β-unsaturated ketoxime acetates is described. This strategy employs amidines as CN units and provides a new protocol for the construction of 2,4,6-trisubstituted pyrimidines under batch and continuous flow conditions in moderate to good yields, exhibiting good functional group tolerance, scalability and operational simplicity.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 CHEMISTRY, APPLIED 应用化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.30 65 Science Citation Index Science Citation Index Expanded Not
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http://mc.manuscriptcentral.com/tmnc